2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione
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Overview
Description
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is an organic compound with the chemical formula C6H3F3O2 It is a derivative of cyclohexa-2,5-diene-1,4-dione, where three hydrogen atoms are replaced by fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione typically involves the fluorination of cyclohexa-2,5-diene-1,4-dione. One common method is the reaction of cyclohexa-2,5-diene-1,4-dione with fluorine gas in the presence of a catalyst such as hydrogen fluoride. The reaction is usually carried out at high temperatures and pressures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the reactive fluorine gas and maintain the required reaction conditions. Safety measures are crucial due to the toxicity and reactivity of the chemicals involved .
Chemical Reactions Analysis
Types of Reactions
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent, reacting with electrophilic compounds, alcohols, and phenols.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield quinone derivatives, while reduction reactions can produce hydroquinone derivatives .
Scientific Research Applications
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione involves its strong oxidizing properties. It can oxidize various substrates by accepting electrons and forming reactive intermediates. These intermediates can further react with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2,3,5,6-Tetrafluorocyclohexa-2,5-diene-1,4-dione: This compound has four fluorine atoms and is known for its strong oxidizing properties.
2,3-Dimethyl-2,5-cyclohexadiene-1,4-dione: This compound has two methyl groups instead of fluorine atoms and exhibits different chemical reactivity.
Uniqueness
2,3,5-Trifluorocyclohexa-2,5-diene-1,4-dione is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties. The fluorine atoms increase the compound’s electronegativity and oxidative potential, making it a powerful oxidizing agent compared to its non-fluorinated counterparts .
Properties
CAS No. |
769-38-0 |
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Molecular Formula |
C6HF3O2 |
Molecular Weight |
162.07 g/mol |
IUPAC Name |
2,3,5-trifluorocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C6HF3O2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |
InChI Key |
XZUKPUPEYNAPPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=C(C1=O)F)F)F |
Origin of Product |
United States |
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